molecular formula C20H22ClNO2 B610885 S(+)-MDO-NPA HCl CAS No. 113678-73-2

S(+)-MDO-NPA HCl

Cat. No.: B610885
CAS No.: 113678-73-2
M. Wt: 343.851
InChI Key: UKUPWPFLDMXNBA-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Mechanism S(+)-MDO-NPA HCl (S(+)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride) is a stereospecific prodrug of N-n-propylnorapomorphine (NPA), a dopamine receptor ligand. Its structure includes a methylenedioxy bridge at the C-10,11 positions and an N-n-propyl substitution, which enhances lipophilicity and central nervous system (CNS) penetration . The S(+) enantiomer exhibits selective antagonism of dopamine receptors in the limbic forebrain, sparing extrapyramidal pathways, which reduces side effects like motor dysfunction .

Pharmacology and Applications
In vivo, S(+)-MDO-NPA is metabolized to NPA, acting as a long-acting dopamine agonist. It demonstrates efficacy in:

  • Duodenal Ulcer Treatment: Reducing ulcer severity in rodent models by 75% (vs. 25% for NPA alone) via sustained dopamine receptor modulation .
  • Anticonvulsant Activity: Indirect evidence suggests dopaminergic pathways may inhibit seizures, though further studies are needed .

Properties

CAS No.

113678-73-2

Molecular Formula

C20H22ClNO2

Molecular Weight

343.851

IUPAC Name

S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride

InChI

InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1

InChI Key

UKUPWPFLDMXNBA-NTISSMGPSA-N

SMILES

[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S(+)-MDO-NPA HCl

Origin of Product

United States

Comparison with Similar Compounds

N-n-Propylnorapomorphine (NPA)

Parameter S(+)-MDO-NPA HCl NPA
Bioavailability Prolonged (prodrug conversion) Shorter half-life (direct agonist)
Receptor Selectivity Limbic forebrain-specific Broader CNS targets
Duodenal Ulcer Efficacy 75% reduction 25% reduction
Clinical Use Experimental (oral long-acting) Limited due to rapid metabolism

Key Insight : S(+)-MDO-NPA’s prodrug design enhances therapeutic duration and target specificity compared to NPA.

R(−)-MDO-NPA HCl (Stereoisomer)

Parameter This compound R(−)-MDO-NPA HCl
Dopamine Receptor Activity Limbic-selective antagonism Non-selective basal ganglia effects
Behavioral Effects Inhibits nucleus accumbens arousal Induces striatal head-turning
Therapeutic Window Wider (reduced extrapyramidal side effects) Narrower (motor side effects)

Key Insight : Stereochemistry critically determines receptor targeting and safety profiles.

Aporphine Alkaloids (Structural Analogs)

  • Nuciferine: Structure: Lacks methylenedioxy and N-propyl groups. Activity: Serotonin receptor modulation > dopamine . Therapeutic Use: Limited CNS applications due to off-target effects .
  • L-Rotundine (Protoberberine) :

    • Structure : Tetrahydroprotoberberine core vs. aporphine scaffold.
    • Activity : Dual dopamine/serotonin activity; less receptor specificity .

Key Insight : S(+)-MDO-NPA’s substitutions optimize dopamine affinity and metabolic stability over natural aporphines.

Other Dopamine Agonists

  • Apomorphine: Non-selective D1/D2 agonist; requires subcutaneous administration due to poor oral bioavailability . Advantage of S(+)-MDO-NPA: Oral efficacy and limbic selectivity .
  • Levodopa :

    • Precursor with broad peripheral/CNS conversion; high dyskinesia risk.
    • Advantage of S(+)-MDO-NPA : Direct receptor modulation avoids metabolic variability .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Compound Half-Life (h) Oral Bioavailability Limbic Selectivity Duodenal Ulcer Efficacy
This compound 8–12* High Yes 75%
NPA 1–2 Low No 25%
R(−)-MDO-NPA HCl 6–8* Moderate No Not tested

*Estimated from prodrug conversion kinetics .

Table 2: Structural Modifications and Activity

Modification Impact on Activity Example Compound
C-10,11 Methylenedioxy ↑ Lipophilicity and CNS penetration This compound
N-n-Propyl Substitution ↑ Dopamine receptor affinity NPA
Stereochemistry (S+) Limbic selectivity This compound

Q & A

Q. How can researchers adapt this compound’s assay protocols for cross-disciplinary applications (e.g., oncology vs. neurology)?

  • Methodological Answer :
  • Assay Optimization : Tailor cell viability assays (MTT vs. ATP luminescence) based on tissue-specific metabolic rates.
  • Collaborative Frameworks : Partner with domain experts to validate target engagement (e.g., kinase profiling panels for oncology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S(+)-MDO-NPA HCl
Reactant of Route 2
Reactant of Route 2
S(+)-MDO-NPA HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.